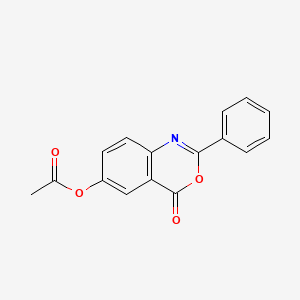![molecular formula C21H28N2O4S B11609762 3,4-Dimethylcyclohexyl 4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B11609762.png)
3,4-Dimethylcyclohexyl 4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DIMETHYLCYCLOHEXYL 3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE is a complex organic compound that features a cyclohexyl ring substituted with methyl groups and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYLCYCLOHEXYL 3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE typically involves multi-step organic reactions. One common approach is to start with the cyclohexyl ring, introducing the methyl groups through alkylation reactions. The benzothiazole moiety can be synthesized separately and then coupled with the cyclohexyl derivative using carbamoylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHYLCYCLOHEXYL 3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3,4-DIMETHYLCYCLOHEXYL 3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,4-DIMETHYLCYCLOHEXYL 3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE involves its interaction with molecular targets in biological systems. The benzothiazole moiety may play a key role in binding to specific proteins or enzymes, modulating their activity. The compound’s effects can be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3,4-DIMETHYLCYCLOHEXYL 3-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE
- 3,4-DIMETHYLCYCLOHEXYL 3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BUTANOATE
Uniqueness
3,4-DIMETHYLCYCLOHEXYL 3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE is unique due to its specific substitution pattern and the presence of both cyclohexyl and benzothiazole moieties. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H28N2O4S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(3,4-dimethylcyclohexyl) 4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C21H28N2O4S/c1-4-26-15-7-8-17-18(12-15)28-21(22-17)23-19(24)9-10-20(25)27-16-6-5-13(2)14(3)11-16/h7-8,12-14,16H,4-6,9-11H2,1-3H3,(H,22,23,24) |
InChI Key |
HPDUZEAHPLHGLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC(=O)OC3CCC(C(C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-hydrazinyl-5-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11609686.png)
![1-[1-hydroxy-3-(4-methylphenyl)-11-(pyridin-3-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B11609692.png)
![4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B11609699.png)
![9-(4-methoxyphenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B11609700.png)
![1-[4-(4-methylphenyl)-2-(thiophen-2-yl)-4H-chromen-3-yl]propan-1-ol](/img/structure/B11609711.png)
![N-(2-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11609712.png)
![6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609716.png)
![10-(1,3-benzodioxol-5-yl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11609722.png)
![2-[(4E)-4-[(1-Methyl-1H-indol-3-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11609725.png)
![methyl 4-[(3aS,4R,9bR)-6-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate](/img/structure/B11609738.png)
![3-[5-(4-fluorophenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11609746.png)
![7-cyclopentyl-6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609764.png)
